molecular formula C8H7ClF3NS B12313527 4-Chloro-2-(methylthio)-5-(trifluoromethyl)aniline

4-Chloro-2-(methylthio)-5-(trifluoromethyl)aniline

Cat. No.: B12313527
M. Wt: 241.66 g/mol
InChI Key: QOSUHKLAUWJMHY-UHFFFAOYSA-N
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Description

4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3NS. This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a trifluoromethyl group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically uses 4-chloro-2-nitro-5-(trifluoromethyl)aniline as a starting material, which undergoes reduction to form the desired compound. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as iron powder or tin chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, tin chloride, hydrochloric acid

    Substitution: Amines, thiols, base catalysts

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Aniline derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methylsulfanyl group.

    2-chloro-4-(trifluoromethyl)aniline: Similar structure but with different positioning of the chloro and trifluoromethyl groups.

    4-chloro-2-(methylsulfanyl)aniline: Similar structure but lacks the trifluoromethyl group.

Uniqueness

4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline is unique due to the combination of the chloro, methylsulfanyl, and trifluoromethyl groups on the aniline ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7ClF3NS

Molecular Weight

241.66 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3NS/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,13H2,1H3

InChI Key

QOSUHKLAUWJMHY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C(=C1)Cl)C(F)(F)F)N

Origin of Product

United States

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